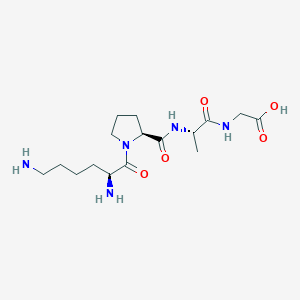
L-Lysyl-L-prolyl-L-alanylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((S)-2-((S)-1-((S)-2,6-Diaminohexanoyl)pyrrolidine-2-carboxamido)propanamido)acetic acid is a complex organic compound with a molecular formula of C16H29N5O5 and a molecular weight of 371.43 . This compound is notable for its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((S)-2-((S)-1-((S)-2,6-Diaminohexanoyl)pyrrolidine-2-carboxamido)propanamido)acetic acid typically involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. The process often begins with the protection of amino groups, followed by the formation of peptide bonds through coupling reactions. Common reagents used in these steps include carbodiimides for coupling and protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) to protect the amino groups.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which allow for the sequential addition of amino acids under controlled conditions. These machines can handle the complex sequence of reactions required to build the peptide chain, ensuring high purity and yield. The final product is typically purified using techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
2-((S)-2-((S)-1-((S)-2,6-Diaminohexanoyl)pyrrolidine-2-carboxamido)propanamido)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, such as converting amino groups to nitro groups.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield alcohol derivatives.
Applications De Recherche Scientifique
2-((S)-2-((S)-1-((S)-2,6-Diaminohexanoyl)pyrrolidine-2-carboxamido)propanamido)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with proteins and enzymes.
Medicine: Investigated for potential therapeutic applications, such as enzyme inhibitors or drug delivery systems.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-((S)-2-((S)-1-((S)-2,6-Diaminohexanoyl)pyrrolidine-2-carboxamido)propanamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((S)-2-((S)-1-((S)-2,6-Diaminohexanoyl)pyrrolidine-2-carboxamido)pentanedioic acid
- 2-((S)-2-((S)-1-((S)-2,6-Diaminohexanoyl)pyrrolidine-2-carboxamido)butanoic acid
Uniqueness
2-((S)-2-((S)-1-((S)-2,6-Diaminohexanoyl)pyrrolidine-2-carboxamido)propanamido)acetic acid is unique due to its specific arrangement of functional groups and chiral centers, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
269059-52-1 |
|---|---|
Formule moléculaire |
C16H29N5O5 |
Poids moléculaire |
371.43 g/mol |
Nom IUPAC |
2-[[(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C16H29N5O5/c1-10(14(24)19-9-13(22)23)20-15(25)12-6-4-8-21(12)16(26)11(18)5-2-3-7-17/h10-12H,2-9,17-18H2,1H3,(H,19,24)(H,20,25)(H,22,23)/t10-,11-,12-/m0/s1 |
Clé InChI |
DNDSZRFVMYJMIA-SRVKXCTJSA-N |
SMILES isomérique |
C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)N |
SMILES canonique |
CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















